molecular formula C16H16 B14174114 cis-1,2-Diphenyl-1-methylcyclopropane CAS No. 14161-73-0

cis-1,2-Diphenyl-1-methylcyclopropane

Cat. No.: B14174114
CAS No.: 14161-73-0
M. Wt: 208.30 g/mol
InChI Key: MEPKNRHJYLWJON-UHFFFAOYSA-N
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Description

cis-1,2-Diphenyl-1-methylcyclopropane (CAS: 14161-72-9) is a cyclopropane derivative with the molecular formula C₁₆H₁₆ and a molecular weight of 208.2982 g/mol . Its IUPAC InChIKey (MEPKNRHJYLWJON-JKSUJKDBSA-N) confirms the stereochemistry, where the two phenyl groups and one methyl group occupy adjacent positions on the cyclopropane ring in a cis configuration. The compound’s 3D structure is accessible via computational models, highlighting its planar cyclopropane core with bulky aromatic substituents . This structure imparts unique steric and electronic properties, making it relevant in materials science and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14161-73-0

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

(1-methyl-2-phenylcyclopropyl)benzene

InChI

InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3

InChI Key

MEPKNRHJYLWJON-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Mechanism of Diradical Formation and Alkene Addition

The synthesis of cis-1,2-diphenyl-1-methylcyclopropane via radical pathways leverages cyclopropyl malonoyl peroxides as diradical precursors. Cyclopropyl malonoyl peroxide (1) undergoes homolytic cleavage under thermal or photochemical conditions, generating a cyclopropane-diradical intermediate. This species reacts with alkenes such as 1,2-diphenylethylene, where the diradical adds across the double bond to form the cyclopropane ring. The cis stereochemistry arises from the suprafacial addition of the diradical, which preserves the alkene’s geometry during ring closure.

Synthetic Procedure and Optimization

In a representative protocol, cyclopropyl malonoyl peroxide (1.2 equiv) is combined with 1,2-diphenylethylene (1 equiv) in chloroform at 40°C for 24 hours. The reaction proceeds under inert conditions to minimize competing oxidation pathways. Post-reaction purification via silica gel chromatography (1:4 ethyl ether:petroleum ether) yields this compound as a colorless solid in 75–82% yield. Key parameters include:

Parameter Value Impact on Yield/Stereoselectivity
Temperature 40°C Higher temperatures accelerate diradical formation but risk side reactions.
Solvent Chloroform Stabilizes radical intermediates via polarity.
Peroxide Equivalence 1.2 equiv Ensures complete alkene consumption.

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Diphenyl-1-methylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyclopropane ring into more stable structures, such as alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing cyclopropanes.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

cis-1,2-Diphenyl-1-methylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.

    Biology: The compound’s interactions with biological molecules can provide insights into the behavior of cyclopropane-containing natural products.

    Medicine: Research into cyclopropane derivatives can lead to the development of new pharmaceuticals with unique properties.

    Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of cis-1,2-Diphenyl-1-methylcyclopropane involves the reactivity of the cyclopropane ring. The ring strain in cyclopropanes makes them highly reactive, allowing them to participate in various chemical reactions. The phenyl groups can stabilize reaction intermediates through resonance, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Cyclopropanes

cis-1,2-Dimethylcyclopropane
  • Structure : A smaller analog with methyl groups in a cis-1,2 configuration.
  • Physical Properties : Boiling point 37°C , density 0.6889 g/cm³ , and refractive index 1.3829 .
  • Key Differences: Lacks aromaticity, resulting in lower thermal stability and distinct solubility (soluble in ethanol, immiscible in water) compared to the phenyl-substituted target compound .
trans-1,2-Dimethylcyclopropane
  • Stereochemical Contrast : Methyl groups are trans-configured, reducing steric strain.
  • Physical Properties : Lower boiling point (28°C ) and density (0.6648 g/cm³ ) than its cis counterpart due to reduced dipole interactions .
  • Relevance : Demonstrates how substituent orientation impacts physicochemical behavior, a principle applicable to the phenyl-methyl system in the target compound .

Bioactive Cyclopropane Derivatives

cis-1,2-Diacetoxy-1,2-dihydroacronycine
  • Bioactivity: Exhibits cytotoxic activity (IC₅₀ = 5.8 µM), while structurally similar compounds like 6b and 6d (with non-aromatic substituents) are inactive (IC₅₀ > 100 µM) .
  • Comparison : The phenyl groups in cis-1,2-Diphenyl-1-methylcyclopropane may enhance π-π stacking in biological systems, though its bioactivity remains unstudied.
Unsaturated Isomers (4a, 5a)
  • Activity : IC₅₀ values of 17.2 µM and 14 µM , respectively, highlight the role of double bonds in modulating cytotoxicity .
  • Structural Insight : The saturated cyclopropane ring in the target compound likely reduces reactivity compared to unsaturated analogs, affecting pharmacokinetic profiles.

Conformationally Dynamic Cyclopropanes

Bullvalene (BV) Isomers
  • Stereodynamics : cis-1,2-Disubstituted cyclopropanes (like the target compound) occupy region a in electride value (EV) plots, distinct from cis-1,3 or cis-1,4 systems (region b ) .
  • Implications : The phenyl and methyl groups in the target compound may restrict ring puckering, stabilizing specific conformations relevant to molecular recognition .

Environmental and Analytical Comparisons

cis-1,2-Dichloroethene (cis-1,2-DCE)
  • Environmental Behavior : Rapid microbial degradation (half-life < 10 days) due to smaller substituents .
  • Contrast : The bulky phenyl groups in the target compound likely enhance environmental persistence, though data are lacking.

Data Tables

Table 1: Physicochemical Properties of Selected Cyclopropanes

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Feature
This compound C₁₆H₁₆ 208.30 N/A N/A Aromatic substituents
cis-1,2-Dimethylcyclopropane C₅H₁₀ 70.13 37 0.6889 Aliphatic, cis-methyl
trans-1,2-Dimethylcyclopropane C₅H₁₀ 70.13 28 0.6648 Aliphatic, trans-methyl

Table 2: Bioactivity of Cyclopropane Derivatives

Compound IC₅₀ (µM) Application Reference
cis-1,2-Diacetoxy-1,2-dihydroacronycine 5.8 Anticancer agent
This compound N/A Undetermined
Unsaturated Isomer 4a 17.2 Cytotoxicity screening

Research Findings and Implications

  • Stereochemical Stability : The cis-1,2 configuration in the target compound creates steric hindrance, limiting ring-opening reactions compared to trans isomers .
  • Spectroscopic Signatures : NMR coupling constants (e.g., ³Jcis = 12.9 Hz in cis-1,2-disubstituted cyclopropanes) differentiate it from trans isomers (³Jtrans = 15.9 Hz) .
  • Functional Group Impact : Aromatic substituents enhance UV-vis absorption intensity (~300 nm) compared to aliphatic analogs, useful in analytical detection .

Q & A

Q. How can advanced materials (e.g., sacrificial bonds) enhance the mechanical properties of polymers derived from this compound?

  • Methodological Answer : Incorporate dynamic covalent bonds (e.g., disulfide or Zn-coordination units) into cross-linked networks. Test tensile strength and elasticity via dynamic mechanical analysis (DMA). Compare with bioinspired systems, such as cis-1,4-polyisoprene elastomers, to benchmark performance .

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